molecular formula C15H26N2O B11955778 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one CAS No. 1900-32-9

1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one

Katalognummer: B11955778
CAS-Nummer: 1900-32-9
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: YHGBLDSNMDEQDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a unique chemical compound with the molecular formula C15H26N2O It is known for its distinctive structure, which includes a diethylaminoethyl group attached to a trimethyl-substituted azepinone ring

Vorbereitungsmethoden

The synthesis of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves several steps. One common method includes the reaction of diethylamine with a suitable precursor, followed by cyclization to form the azepinone ring. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the observed biological or chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting reactivity and applications.

Eigenschaften

CAS-Nummer

1900-32-9

Molekularformel

C15H26N2O

Molekulargewicht

250.38 g/mol

IUPAC-Name

1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-3H-azepin-2-one

InChI

InChI=1S/C15H26N2O/c1-6-16(7-2)8-9-17-14(5)11-12(3)10-13(4)15(17)18/h10-11,13H,6-9H2,1-5H3

InChI-Schlüssel

YHGBLDSNMDEQDX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN1C(=CC(=CC(C1=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.